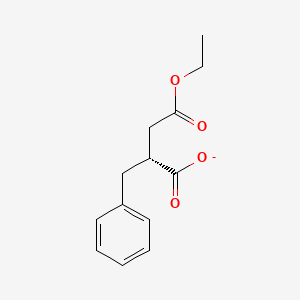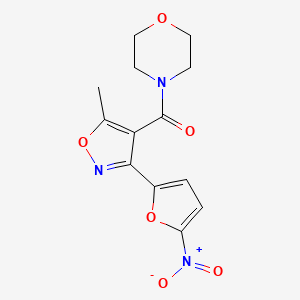
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- is a complex organic compound that features a morpholine ring attached to an isoxazole ring, which is further substituted with a nitrofuryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- typically involves multiple steps. One common method includes the nitration of azoles with nitric acid or a sulfuric-nitric acid mixture . The nitration reactions can also be performed using acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, or N-nitropicolinium tetrafluoroborate . The nitration of five-membered azoles is a critical step in the preparation of nitroazole derivatives, which are then further modified to introduce the morpholine and isoxazole rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- undergoes several types of chemical reactions, including:
Electrophilic Substitution: The nitro group on the isoxazole ring can be replaced by other nucleophiles, such as morpholine.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, acetylnitrate, and various reducing agents. The reaction conditions typically involve controlled temperatures and acidic or basic environments to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various nitroazole derivatives, reduced amine derivatives, and heterocyclic compounds with potential biological activity.
Scientific Research Applications
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents. They have been screened for activity against various cancer cell lines, including breast cancer and oral cancer.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to form hydrogen bonds and other interactions with biological molecules also plays a role in its activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- is unique due to the combination of its morpholine, isoxazole, and nitrofuryl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
22996-92-5 |
|---|---|
Molecular Formula |
C13H13N3O6 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H13N3O6/c1-8-11(13(17)15-4-6-20-7-5-15)12(14-22-8)9-2-3-10(21-9)16(18)19/h2-3H,4-7H2,1H3 |
InChI Key |
DRXDNSWUQPZNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


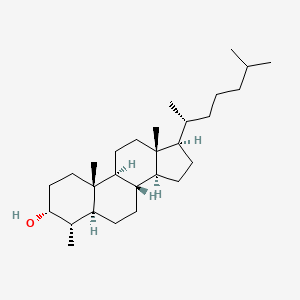


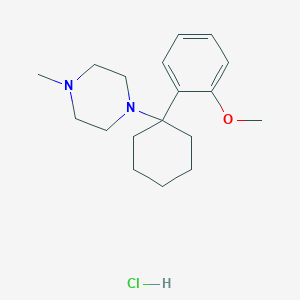
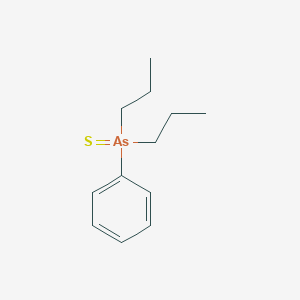
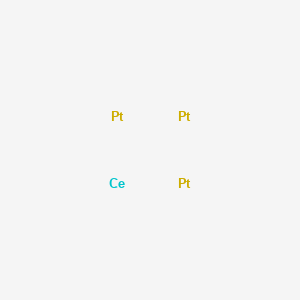
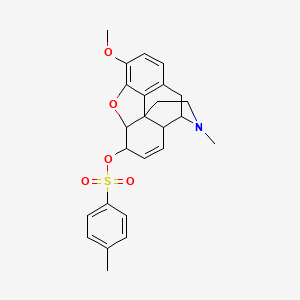

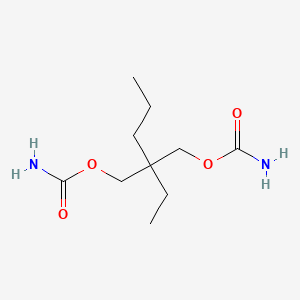

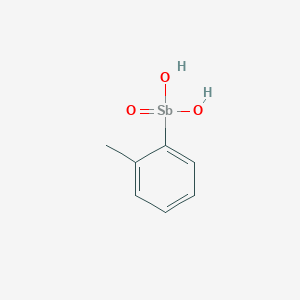
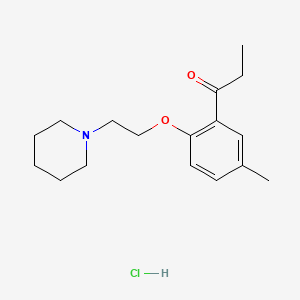
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
